molecular formula C14H18N4OS B5793416 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B5793416
M. Wt: 290.39 g/mol
InChI Key: OYELEYMONXVETH-UHFFFAOYSA-N
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Description

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.

    Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . Additionally, the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other triazole derivatives, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the sulfanyl group and the acetamide moiety. These functional groups confer distinct chemical properties, such as enhanced reactivity and potential biological activity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-4-11-5-7-12(8-6-11)15-13(19)9-20-14-17-16-10(2)18(14)3/h5-8H,4,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELEYMONXVETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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